
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its oxazole ring is a key structural component in many drugs due to its ability to bind with a wide range of biological targets. This compound serves as an intermediate in the production of molecules with potential antibacterial, antifungal, and anti-inflammatory properties .
Pharmacology: Drug Discovery and Development
In pharmacology, this chemical is instrumental in drug discovery and development. It is involved in the synthesis of compounds that are tested for pharmacological activities, such as antitubercular, anticancer, and antidiabetic effects. The sulfonyl chloride group in particular makes it a valuable precursor in the design of drug candidates .
Materials Science: Advanced Material Synthesis
The compound finds applications in materials science, where it is used to develop advanced materials with specific properties. Its role in the synthesis of organic compounds that can be used in electronic devices, sensors, and other technological applications is of significant interest .
Biology: Biochemical Research
In biological research, 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is used to study biochemical pathways and processes. It may be used to modify peptides or proteins, aiding in the understanding of their function and interaction with other biological molecules .
Environmental Science: Pollution Treatment
This compound is also explored in environmental science for its potential use in pollution treatment. Researchers are investigating its effectiveness in breaking down harmful substances and its role in the development of environmentally friendly materials .
Chemistry: Catalyst and Reagent Synthesis
In the field of chemistry, it is employed in the synthesis of catalysts and reagents. Its reactive sulfonyl chloride group is particularly useful in creating compounds that facilitate or drive chemical reactions, which is essential in both academic research and industrial processes .
properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQZZJYCHEWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679856 | |
| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | |
CAS RN |
954368-94-6 | |
| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

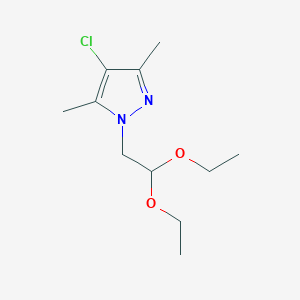
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
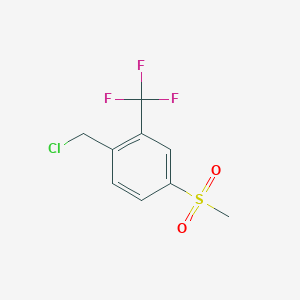

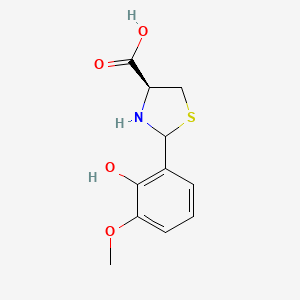

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
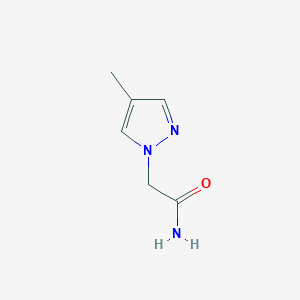
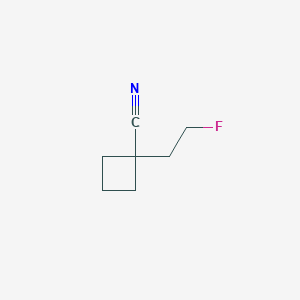
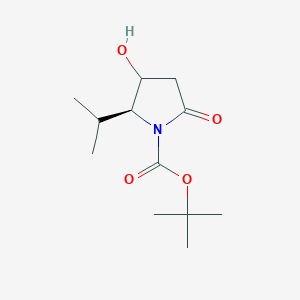

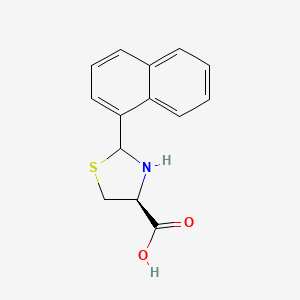
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)